molecular formula C24H39NO3 B164624 Nagaba

Nagaba

Cat. No.: B164624
M. Wt: 389.6 g/mol
InChI Key: JKUDIEXTAYKJNX-DOFZRALJSA-N
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Description

Arachidonoyl gamma-aminobutyric acid is a bioactive lipid molecule that combines arachidonic acid with gamma-aminobutyric acid. This compound is known for its neuroprotective and cerebrovascular effects, making it a significant subject of study in pharmacology and neuroscience .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidonoyl gamma-aminobutyric acid can be synthesized through the acylation of gamma-aminobutyric acid with arachidonic acid. This process typically involves the use of coupling reagents such as dicyclohexylcarbodiimide and dimethylaminopyridine in an organic solvent like dichloromethane .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Arachidonoyl gamma-aminobutyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of arachidonoyl gamma-aminobutyric acid .

Scientific Research Applications

Arachidonoyl gamma-aminobutyric acid has a wide range of scientific research applications:

    Chemistry: It is used to study the properties and reactions of bioactive lipids.

    Biology: The compound is investigated for its role in cellular signaling and neuroprotection.

    Medicine: Arachidonoyl gamma-aminobutyric acid is explored for its potential therapeutic effects in conditions such as ischemia and neurodegenerative diseases.

    Industry: It may have applications in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

Arachidonoyl gamma-aminobutyric acid exerts its effects through several mechanisms:

    Molecular Targets: It targets gamma-aminobutyric acid receptors and cannabinoid receptors in the brain.

    Pathways Involved: The compound modulates ion channels, leading to hyperpolarization of neurons and inhibition of action potentials. .

Comparison with Similar Compounds

  • Arachidonoyl glycine
  • Arachidonoyl phenylalanine
  • Arachidonoyl tyrosine
  • Arachidonoyl tryptophan

Comparison: Arachidonoyl gamma-aminobutyric acid is unique due to its combination of arachidonic acid and gamma-aminobutyric acid, which imparts distinct neuroprotective and cerebrovascular properties. While other arachidonoyl amino acids also exhibit bioactivity, the specific effects and mechanisms of arachidonoyl gamma-aminobutyric acid make it particularly valuable in research focused on neuroprotection and cerebrovascular health .

Properties

IUPAC Name

4-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)25-22-19-21-24(27)28/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-22H2,1H3,(H,25,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUDIEXTAYKJNX-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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